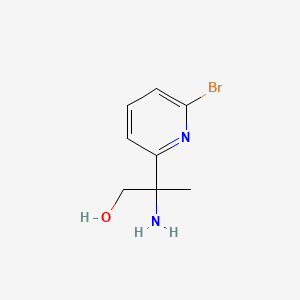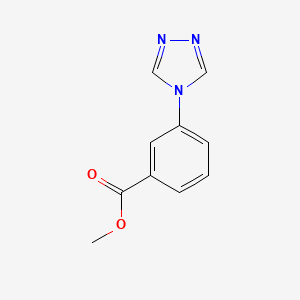
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is a compound that belongs to the class of triazole derivatives. Triazoles are nitrogen-containing heterocyclic compounds that have gained significant attention due to their wide range of applications in various fields such as pharmaceuticals, agriculture, and materials science . The unique structure of triazoles, which includes three nitrogen atoms in a five-membered ring, imparts them with remarkable chemical stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+2] cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) salts.
Industrial Production Methods: Industrial production of triazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure consistent quality and high yield. The use of microwave irradiation has also been explored to enhance reaction rates and reduce production times .
Analyse Des Réactions Chimiques
Types of Reactions: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
methyl 3-(4H-1,2,4-triazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methyl 3-(4H-1,2,4-triazol-4-yl)benzoate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial and anticancer properties .
Comparaison Avec Des Composés Similaires
1,2,3-Triazole Derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Benzimidazole Derivatives: These compounds have a similar aromatic ring structure and are known for their antimicrobial and anticancer properties.
Thiazole Derivatives: These compounds contain a sulfur atom in the ring and are used in various pharmaceutical applications.
Uniqueness: methyl 3-(4H-1,2,4-triazol-4-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a versatile compound in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C10H9N3O2 |
|---|---|
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
methyl 3-(1,2,4-triazol-4-yl)benzoate |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)8-3-2-4-9(5-8)13-6-11-12-7-13/h2-7H,1H3 |
Clé InChI |
DHOBJSAITBISCF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)N2C=NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


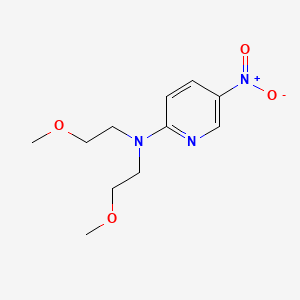

![1-[(3-Chloropropyl)sulfanyl]-4-methoxybenzene](/img/structure/B8684260.png)
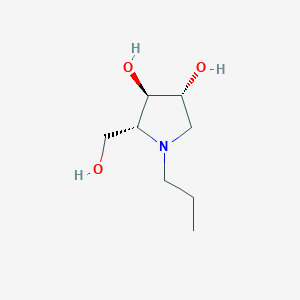
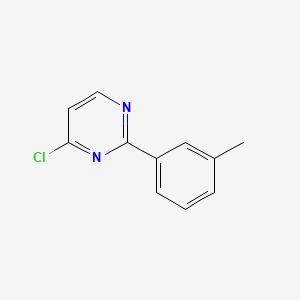

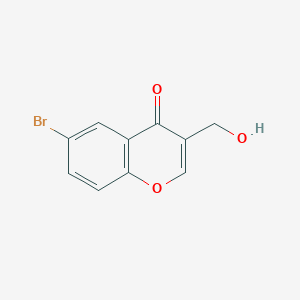
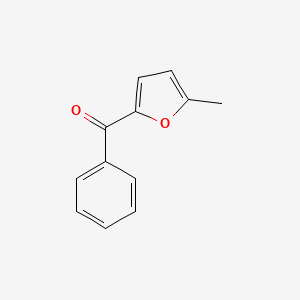
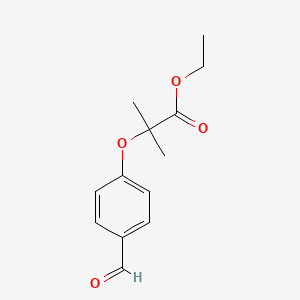

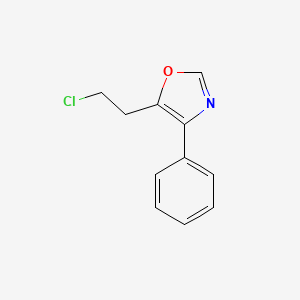
![3-[(4-Fluorophenyl)methoxy]-4-nitropyridine](/img/structure/B8684314.png)
